molecular formula C53H85ClN14O17 B1245460 Syringomycin

Syringomycin

Cat. No. B1245460
M. Wt: 1225.8 g/mol
InChI Key: ZQVJBRJGDVZANE-MXDMHAPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Syringomycin is a natural product found in Pseudomonas syringae with data available.

Scientific Research Applications

Antifungal Mechanism

Syringomycin E, produced by Pseudomonas syringae, exhibits antifungal properties through its interaction with yeast sphingolipids. Research by Hama et al. (2000) and Stock et al. (2000) showed that the yeast's resistance to Syringomycin E is linked to mutations in specific genes responsible for sphingolipid biosynthesis. This provides valuable insights into the complex interactions between microbial toxins and host cell membranes.

Structural Insights and Biosynthesis

The structure and biosynthesis of Syringomycin involve unique enzymes and pathways. Singh et al. (2007) Singh et al. (2007) and Vaillancourt et al. (2005) Vaillancourt et al. (2005) highlight the unique roles of enzymes like SyrC and SyrB2 in assembling Syringomycin. These studies contribute to a deeper understanding of nonribosomal peptide synthesis.

Enhancing Production for Applications

Increasing the production of Syringomycin for potential applications has been a research focus. For example, in 2021, researchers demonstrated that using Vitreoscilla hemoglobin can enhance the yield of Syringomycin, suggesting potential industrial-scale production methods (Science Letters, 2021).

Phytotoxic and Fungicidal Properties

Syringomycin's phytotoxic and fungicidal activities have been extensively studied. Research has shown its effectiveness as an organic fungicide, providing a promising avenue for sustainable agriculture (Kawasaki et al., 2016).

Membrane Interactions and Channel Formation

The interaction of Syringomycin with biological membranes and its ability to form ion channels has been a key area of investigation. Studies like those by Anselmi et al. (2011) Anselmi et al. (2011) provide critical insights into its molecular mechanisms of action, which could lead to novel therapeutic applications.

properties

Product Name

Syringomycin

Molecular Formula

C53H85ClN14O17

Molecular Weight

1225.8 g/mol

IUPAC Name

(2S)-2-[(3S,6S,9Z,12S,15S,18S,21R,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3S)-3-hydroxydodecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C53H85ClN14O17/c1-3-5-6-7-8-9-13-17-30(70)25-39(72)60-37-28-85-52(84)40(38(71)26-54)67-50(81)41(42(73)51(82)83)68-43(74)31(4-2)61-47(78)35(24-29-15-11-10-12-16-29)65-44(75)32(18-14-23-59-53(57)58)62-45(76)33(19-21-55)63-46(77)34(20-22-56)64-48(79)36(27-69)66-49(37)80/h4,10-12,15-16,30,32-38,40-42,69-71,73H,3,5-9,13-14,17-28,55-56H2,1-2H3,(H,60,72)(H,61,78)(H,62,76)(H,63,77)(H,64,79)(H,65,75)(H,66,80)(H,67,81)(H,68,74)(H,82,83)(H4,57,58,59)/b31-4-/t30-,32-,33-,34+,35-,36+,37-,38+,40-,41-,42-/m0/s1

InChI Key

ZQVJBRJGDVZANE-MXDMHAPNSA-N

Isomeric SMILES

CCCCCCCCC[C@@H](CC(=O)N[C@H]1COC(=O)[C@@H](NC(=O)[C@@H](NC(=O)/C(=C/C)/NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CO)CCN)CCN)CCCN=C(N)N)CC2=CC=CC=C2)[C@@H](C(=O)O)O)[C@@H](CCl)O)O

Canonical SMILES

CCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCN)CCN)CCCN=C(N)N)CC2=CC=CC=C2)C(C(=O)O)O)C(CCl)O)O

synonyms

syringomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Syringomycin
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Syringomycin
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Syringomycin
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Syringomycin
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Syringomycin
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Syringomycin

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